N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
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Overview
Description
N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine is a complex organic compound with a unique structure that includes an ethynyl group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Ethynylphenyl Intermediate: This step involves the reaction of 4-bromobenzyl chloride with ethynyl magnesium bromide to form 4-ethynylbenzyl chloride.
Formation of the Piperidine Intermediate: This step involves the reaction of 1-(2-methoxyethyl)piperidine with a suitable base to form the corresponding piperidine intermediate.
Coupling Reaction: The final step involves the coupling of the ethynylphenyl intermediate with the piperidine intermediate in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The piperidine ring can be reduced to form a saturated piperidine derivative.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The ethynyl group and the piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(pyridin-4-yl)methanamine: A simpler compound with a similar pyridine ring structure.
N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine: Contains an imidazole ring instead of a piperidine ring.
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Contains a pyrazole ring instead of a piperidine ring.
Uniqueness
N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine is unique due to its combination of an ethynyl group, a piperidine ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-3-21-4-6-22(7-5-21)18-27(19-23-8-12-25-13-9-23)20-24-10-14-26(15-11-24)16-17-28-2/h1,4-9,12-13,24H,10-11,14-20H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQDLNLSSZAPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN(CC2=CC=C(C=C2)C#C)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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